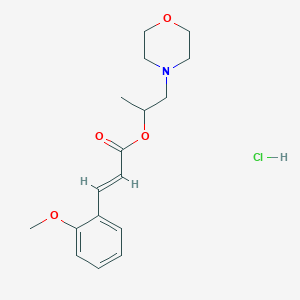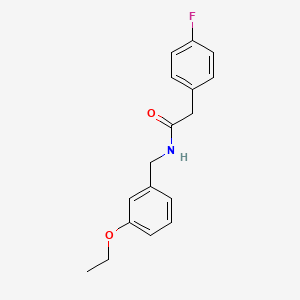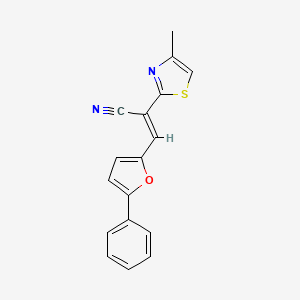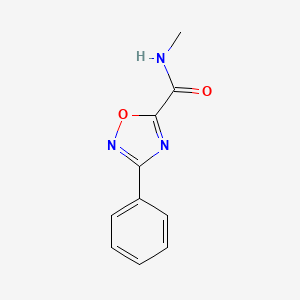![molecular formula C17H24N2O3S B5486573 N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide, also known as PSNCBAM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PSNCBAM-1 belongs to the class of compounds known as positive allosteric modulators of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G-protein coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood.
作用机制
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide acts as a positive allosteric modulator of the CB1 receptor, enhancing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in increased signaling through the CB1 receptor, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to increase energy expenditure, reduce food intake, and improve glucose tolerance. It has also been shown to enhance the analgesic effects of cannabinoids, suggesting that it may be useful for the management of chronic pain.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide in lab experiments is its high purity and yield, which makes it suitable for a range of research applications. Additionally, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for investigating the CB1 receptor.
However, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide also has some limitations. One of the main limitations is its specificity for the CB1 receptor, which may limit its use in investigating other signaling pathways. Additionally, the effects of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide may be influenced by factors such as age, sex, and diet, which may need to be taken into account when designing experiments.
未来方向
There are several potential future directions for research on N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide. One area of interest is the development of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the investigation of the effects of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide on other physiological processes, such as inflammation and immune function. Additionally, the potential therapeutic applications of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide in the treatment of obesity, metabolic disorders, and chronic pain warrant further investigation.
合成方法
The synthesis of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide involves the reaction of 4-(1-piperidinylsulfonyl)phenyl cyclopentanecarboxylate with 1,1'-carbonyldiimidazole in the presence of triethylamine. The resulting intermediate is then treated with piperidine to yield the final product, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide. The synthesis of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been optimized to produce high yields and purity, making it suitable for research applications.
科学研究应用
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a potential treatment for obesity and metabolic disorders. Studies have shown that N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide can increase energy expenditure and reduce food intake in animal models, suggesting that it may be a promising candidate for the development of anti-obesity drugs.
Another area of research has been the use of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide as a potential treatment for neuropathic pain. Studies have shown that N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide can enhance the analgesic effects of cannabinoids, suggesting that it may be a useful adjunct therapy for the management of chronic pain.
属性
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(14-6-2-3-7-14)18-15-8-10-16(11-9-15)23(21,22)19-12-4-1-5-13-19/h8-11,14H,1-7,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFDIFWZNGDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B5486493.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)


![N-(2,6-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5486513.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)
![(3R*,4R*)-1-[4-(ethylamino)-2-pyrimidinyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5486526.png)


![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)



![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)